2-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one is a heterocyclic compound that belongs to the pyrano[2,3-c]pyrazole family This compound is characterized by its unique structure, which includes a pyran ring fused to a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one typically involves the condensation of pyrazol-5-ones with β-keto esters. The reaction is carried out under thermal conditions, leading to the formation of the desired pyrano[2,3-c]pyrazole compound . Another method involves the reaction of 2-piperidylacetohydrazides with ethyl acetoacetate or acetylenic acid esters under reflux in ethanol, resulting in the formation of 3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one undergoes various chemical reactions, including:
Condensation Reactions: The compound can be synthesized through the condensation of pyrazol-5-ones with β-keto esters.
Substitution Reactions: It can participate in substitution reactions, where functional groups on the pyran or pyrazole rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include ethyl acetoacetate, acetylenic acid esters, and β-keto esters. The reactions are typically carried out under reflux in ethanol or other suitable solvents .
Major Products Formed
The major product formed from the condensation reactions is this compound itself. Substitution reactions can yield various derivatives depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
2-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential bioactivity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes, receptors, or other biomolecules, potentially leading to biological effects. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its molecular targets and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dimethylpyrano[2,3-c]pyrazol-6(2H)-one: A closely related compound with similar structural features.
Pyrano[2,3-c]pyrazol-6-ones: A broader class of compounds that share the pyrano[2,3-c]pyrazole core structure.
Uniqueness
2-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one is unique due to the presence of the butyl group at the 2-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interactions with other molecules and its overall properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
88550-05-4 |
---|---|
Molekularformel |
C12H16N2O2 |
Molekulargewicht |
220.27 g/mol |
IUPAC-Name |
2-butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6-one |
InChI |
InChI=1S/C12H16N2O2/c1-4-5-6-14-9(3)11-8(2)7-10(15)16-12(11)13-14/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
KWHVZYHBDXHTFN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C(=C2C(=CC(=O)OC2=N1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.